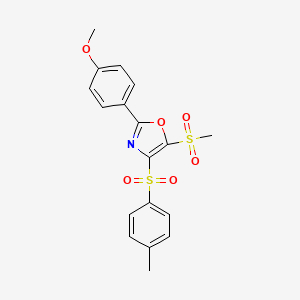

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole

CAS No.: 1021207-88-4

Cat. No.: VC11800429

Molecular Formula: C18H17NO6S2

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021207-88-4 |

|---|---|

| Molecular Formula | C18H17NO6S2 |

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |

| Standard InChI | InChI=1S/C18H17NO6S2/c1-12-4-10-15(11-5-12)27(22,23)17-18(26(3,20)21)25-16(19-17)13-6-8-14(24-2)9-7-13/h4-11H,1-3H3 |

| Standard InChI Key | HIBZOTCRRPWPJZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

2-(4-Methoxyphenyl)-5-(methylsulfonyl)-4-tosyloxazole (Molecular Formula: , Molecular Weight: 449.5 g/mol) is characterized by a central oxazole ring substituted at three positions:

-

Position 2: A 4-methoxyphenyl group (), contributing electron-donating effects.

-

Position 4: A tosyl (p-toluenesulfonyl) group (), enhancing electrophilicity and stability.

-

Position 5: A methylsulfonyl group (), imparting polarity and potential bioactivity .

Table 1: Key Structural and Molecular Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 449.5 g/mol |

| Key Functional Groups | Oxazole, Methoxyphenyl, Tosyl, Sulfonyl |

| Calculated LogP | ~2.8 (estimated via fragment-based methods) |

| Topological Polar Surface Area | 121 Ų (indicative of moderate solubility) |

The presence of sulfonyl and tosyl groups suggests a propensity for hydrogen bonding and interactions with biological targets, such as kinases or receptors .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Solubility: Low aqueous solubility due to hydrophobic tosyl and methoxyphenyl groups. Likely soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Sulfonyl groups enhance resistance to hydrolysis compared to thioether precursors .

In Silico ADMET Predictions

Using methodologies analogous to those in UJMM , predictions indicate:

-

Absorption: Moderate intestinal absorption (LogP ~2.8).

-

Metabolism: Susceptible to hepatic oxidation via cytochrome P450 enzymes.

-

Toxicity: Predicted LD (oral, rat) > 500 mg/kg (Class 4, low toxicity) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume